Product packaging for 1-Phenylpropane-2-sulfonamide(Cat. No.:)

1-Phenylpropane-2-sulfonamide

Cat. No.: B13216873
M. Wt: 199.27 g/mol
InChI Key: UGINXJBANWOKBM-UHFFFAOYSA-N
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Description

1-Phenylpropane-2-sulfonamide is a chemical compound featuring a phenyl group and a sulfonamide functional group, classified under organosulfur compounds. As a sulfonamide derivative, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The core sulfonamide structure is known for its diverse pharmacological potential, forming the basis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Researchers utilize such sulfonamide derivatives in the design and synthesis of novel molecules, such as phenyl sulfonamide derivatives studied for their ability to modulate the pulmonary inflammatory response by inhibiting pro-inflammatory cytokines like TNF-α . The primary mechanism of action for many bioactive sulfonamides is the inhibition of specific enzymes. In antibacterial applications, they competitively antagonize para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) and preventing the synthesis of folic acid, which is essential for bacterial growth . Beyond antibacterial effects, sulfonamides can also inhibit enzymes like carbonic anhydrase, which is relevant for other therapeutic areas . This product, this compound, is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B13216873 1-Phenylpropane-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-phenylpropane-2-sulfonamide

InChI

InChI=1S/C9H13NO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,10,11,12)

InChI Key

UGINXJBANWOKBM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Phenylpropane 2 Sulfonamide

Established Synthetic Routes for Sulfonamide Formation

Traditional methods for the formation of sulfonamides remain cornerstones of organic synthesis due to their reliability and broad applicability. These routes typically involve the coupling of a sulfonyl chloride with an amine or the utilization of amino acid precursors to introduce chirality and functional diversity.

Approaches via Sulfonyl Chloride and Amine Reactants

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. organic-chemistry.orgdigitellinc.com This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. organic-chemistry.org

For the specific synthesis of 1-phenylpropane-2-sulfonamide, this would involve the reaction of 1-phenylpropane-2-sulfonyl chloride with ammonia or a suitable amine. While the preparation of the specific sulfonyl chloride is a key step, the subsequent reaction with an amine is a general and effective method for creating the sulfonamide linkage. nih.gov The reaction conditions can be optimized based on the reactivity of the specific amine and sulfonyl chloride used.

A general representation of this synthetic approach is outlined below:

Reaction Scheme: R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

Reactant 1Reactant 2BaseProduct
Phenylmethanesulfonyl chlorideAnilinePyridineN-Phenylphenylmethanesulfonamide
p-Toluenesulfonyl chlorideBenzylamineTriethylamineN-Benzyl-4-methylbenzenesulfonamide
1-Phenylpropane-2-sulfonyl chlorideAmmoniaPyridineThis compound

Utilization of Amino Acid Derivatives in Sulfonamide Synthesis

Amino acids serve as versatile starting materials in sulfonamide synthesis, offering a straightforward route to chiral sulfonamides and providing a scaffold for further functionalization. nih.gov The amino group of an amino acid or its corresponding ester can react with a sulfonyl chloride in a manner analogous to simple amines. rsc.orgnih.gov This approach is particularly valuable for creating peptidomimetic structures or for introducing specific side chains that can influence the biological activity of the target molecule.

For instance, phenylalanine methyl ester can be reacted with a sulfonyl chloride to yield the corresponding sulfonamide derivative. rsc.orgnih.gov This strategy allows for the incorporation of the phenylpropyl scaffold inherent to this compound, along with the chirality and additional functionality provided by the amino acid backbone. The use of amino acid esters is common to avoid side reactions involving the carboxylic acid group.

Recent research has highlighted the advantages of using amino acids over simple amines in sulfonamide synthesis, citing their biological relevance, chirality, and the diversity of their side chains as key benefits for creating tailored sulfonamide structures. nih.gov The reaction mechanism involves a nucleophilic attack by the amino group of the amino acid derivative on the sulfonyl chloride. nih.gov

Amino Acid DerivativeSulfonyl ChlorideProduct
Phenylalanine methyl esterBenzenesulfonyl chlorideMethyl 2-(phenylsulfonamido)-3-phenylpropanoate
Proline methyl esterp-Toluenesulfonyl chlorideMethyl 1-(tosyl)pyrrolidine-2-carboxylate
Leucine methyl esterDansyl chlorideMethyl 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-4-methylpentanoate

Novel and Advanced Synthetic Approaches

In addition to established methods, a range of novel and advanced synthetic strategies have been developed to address challenges such as stereoselectivity, efficiency, and the synthesis of complex sulfonamide derivatives. These approaches often employ modern catalytic systems and innovative reaction designs.

Stereoselective Synthesis and Chiral Induction Methods

The synthesis of enantiomerically pure sulfonamides is of significant interest, particularly for pharmaceutical applications. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. One common approach involves the reaction of a racemic sulfonyl chloride with a chiral amine, leading to the formation of diastereomeric sulfonamides that can be separated chromatographically. Alternatively, a chiral sulfonylating agent can be used to resolve a racemic amine.

A more advanced method involves the use of chiral auxiliaries. For example, chiral sulfinyl compounds can be used to direct the stereochemical outcome of reactions, and the sulfinyl group can later be oxidized to the corresponding sulfonamide. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable. The synthesis of a series of chiral sulfonamides has been achieved through the nucleophilic substitution of chiral N-heterocyclic amines with commercially available aromatic sulfonyl chlorides under mild conditions. researchgate.net

Metal-Catalyzed and Biocatalytic Pathways in Phenylpropane Sulfonamide Synthesis

Metal-Catalyzed Pathways:

The use of transition metal catalysts has opened new avenues for the synthesis of sulfonamides, often providing milder reaction conditions and broader substrate scope compared to traditional methods. ionike.com Copper-catalyzed reactions have been particularly well-explored. For instance, a direct single-step synthesis of sulfonamides has been developed that couples (hetero)aryl boronic acids and amines with sulfur dioxide, using a Cu(II) catalyst. nih.gov While this method is demonstrated for aryl sulfonamides, it highlights the potential of copper catalysis in forming the sulfonamide bond from readily available starting materials.

Another copper-catalyzed approach involves the alkylation of sulfonamides with alcohols, which is an environmentally benign method for forming N-alkyl sulfonamides. researchgate.net This method could be applied to the derivatization of a pre-formed this compound. Furthermore, copper-catalyzed sulfonylation of amines with thiosulfonates has been reported as an effective method for sulfonamide synthesis. researchgate.net

Biocatalytic Pathways:

Biocatalysis offers a green and highly selective alternative for chemical synthesis. In the context of sulfonamides, the biosynthesis of natural products provides insights into enzymatic pathways for S-N bond formation. For example, the biosynthesis of the sulfonamide-containing antibiotic altemicidin involves a cupin oxygenase and an aldehyde dehydrogenase that convert L-cysteine into a sulfamoyl-containing intermediate. rsc.org This discovery of a biosynthetic pathway for sulfonamide formation opens the door for the development of novel biocatalysts for the synthesis of sulfonamides. rsc.org The enzymatic machinery found in actinomycetes for the production of sulfonamide and sulfamate antibiotics showcases nature's unique strategies for constructing the S-N bond. rsc.org

Catalysis TypeCatalystReactantsProduct Type
Metal-CatalyzedCu(II)Aryl boronic acid, amine, SO₂Aryl sulfonamide
Metal-CatalyzedCu(OAc)₂Sulfonamide, alcoholN-Alkyl sulfonamide
BiocatalyticCupin oxygenase / Aldehyde dehydrogenaseL-cysteineSulfamoyl-containing intermediate

Solid-Phase Synthesis Techniques for Sulfonamide Derivatives

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for drug discovery and other applications. This methodology has been successfully applied to the synthesis of sulfonamide derivatives. In a typical solid-phase synthesis, one of the reactants, usually the amine, is attached to a solid support (resin). The sulfonyl chloride is then added in solution, and after the reaction is complete, the excess reagents and byproducts are washed away. Finally, the desired sulfonamide is cleaved from the resin.

This approach has been used in the synthesis of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) analogs, where sulfonyl chlorides were used as acylating agents to provide the corresponding sulfonamide analogs on a solid support. researchgate.net Another example is the solid-phase synthesis of sulfonimidamide pseudopeptides, which involves the on-resin preparation of a sulfonamide from a resin-bound amine and a sulfonyl chloride. These examples demonstrate the feasibility of using solid-phase techniques to generate diverse libraries of sulfonamide derivatives based on the 1-phenylpropane scaffold.

Chemical Reactivity and Transformation of the this compound Scaffold

The chemical scaffold of this compound offers several sites for chemical modification, including the sulfonamide group, the phenyl ring, and the propane (B168953) chain. The reactivity at these sites allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction class for modifying the this compound structure. The sulfonamide nitrogen, after deprotonation, can act as a nucleophile to attack various electrophiles. This allows for N-alkylation or N-arylation, leading to secondary or tertiary sulfonamides.

Furthermore, the core structure can be built or modified using nucleophilic substitution. For instance, a tosylate group, which is an excellent leaving group, can be displaced by a nucleophile. In a series of reactions interconverting enantiomers of 1-phenyl-2-propanol, a tosylate derivative undergoes nucleophilic substitution by an acetate ion, which results in an inversion of the stereochemical configuration. libretexts.orglibretexts.org This principle can be applied to precursors of this compound to introduce the sulfonamide moiety or other functional groups with controlled stereochemistry.

The sulfonyl group itself can, under certain conditions, act as a leaving group in nucleophilic substitution reactions, although this is less common. nih.gov This could potentially allow for the complete replacement of the sulfonamide functionality, further diversifying the accessible chemical space. nih.gov

Oxidation and Reduction Pathways

The this compound molecule has moieties that can undergo both oxidation and reduction, although the sulfonamide group itself is generally stable to a range of redox conditions. nih.gov

Oxidation: The phenyl ring can be a target for oxidation, particularly if activated by electron-donating substituents. However, harsh oxidation conditions might lead to degradation of the molecule. The benzylic position of the propane chain is also susceptible to oxidation, which could introduce a hydroxyl or carbonyl group, creating new points for derivatization.

Reduction: The phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation, which would significantly alter the steric and electronic properties of the molecule. While the sulfonamide S-N bond is generally robust, certain strong reducing agents or specific catalytic systems can cleave it. More commonly, other functional groups introduced onto the scaffold, such as nitro or carbonyl groups, are readily reduced. For example, a nitro group on the phenyl ring can be reduced to an amine, which can then be further functionalized.

Electrochemical methods are also emerging for the synthesis of sulfonamide derivatives, involving the oxidation or reduction of various precursor compounds on an electrode surface. researchgate.net

Functional Group Interconversions and Modifications

Functional group interconversions are fundamental to expanding the chemical diversity of the this compound scaffold. nih.gov These transformations allow for the conversion of one functional group into another, enabling a wide array of subsequent reactions.

Common interconversions include:

Hydroxyl to Halide: A hydroxyl group, if present on the propane chain, can be converted into a good leaving group like a halide (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). vanderbilt.edu This halide can then be displaced by various nucleophiles. vanderbilt.eduub.edu

Amine Formation: As mentioned, reduction of a nitro group yields an amine. This amine can then be acylated, alkylated, or converted into a diazonium salt for further transformations.

Sulfonamide to Sulfinate/Sulfonyl Radical: Recent advances have shown that primary sulfonamides can be converted into sulfinate intermediates. chemrxiv.orgresearchgate.net These intermediates can then be used in a variety of reactions, effectively using the sulfonamide as a versatile synthetic handle to access other sulfur-containing functional groups or to participate in radical chemistry. chemrxiv.orgresearchgate.net

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for biological activity.

Incorporation of Varied Substituents on the Phenyl Ring and Propane Chain

Modifying the phenyl ring and the propane chain is a common strategy in SAR studies. nih.gov

Phenyl Ring Substitutions: The electronic and steric properties of the phenyl ring can be tuned by introducing various substituents.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) can be installed at the ortho, meta, or para positions. These modifications can influence the molecule's interaction with biological targets and affect its pharmacokinetic properties.

Steric Effects: Introducing bulky groups can probe the size of a target's binding pocket. The position of the substituent is also critical, as it dictates the three-dimensional shape of the molecule.

Propane Chain Modifications: Alterations to the propane chain can affect the molecule's flexibility and orientation.

Homologation: The chain length can be extended or shortened to optimize the distance between the phenyl ring and the sulfonamide group.

Introduction of Functional Groups: Introducing hydroxyl, carbonyl, or amino groups along the chain can provide new interaction points for target binding.

The table below illustrates potential modifications to the scaffold.

Table 1. Examples of Substituent Modifications for SAR Studies
Modification SiteSubstituent TypeExamplesPotential Impact
Phenyl RingElectron-Withdrawing-Cl, -F, -NO₂, -CN, -CF₃Alters electronic interactions, pKa, metabolic stability
Electron-Donating-CH₃, -OCH₃, -NH₂Modifies electron density, potential for H-bonding
Propane ChainFunctionalization-OH, =O, -NH₂Introduces new hydrogen bonding sites, alters polarity
Alkylation-CH₃ at C1 or C3Increases lipophilicity, introduces steric bulk

Hybrid Compound Formation (e.g., with Carboxamide, Isoxazole, Coumarin moieties)

A powerful strategy in drug design is molecular hybridization, which involves combining two or more pharmacophores into a single molecule. researchgate.net This can lead to compounds with improved affinity, selectivity, or dual-acting properties. The this compound scaffold can be linked to other biologically active moieties.

Carboxamide Hybrids: The sulfonamide can be linked to a molecule containing a carboxylic acid, or an amine on the scaffold can be acylated to introduce a carboxamide group. This is a common linkage in medicinal chemistry, often improving drug-like properties.

Isoxazole Hybrids: Isoxazoles are five-membered heterocyclic rings known for their presence in various bioactive compounds. The sulfonamide scaffold can be appended to an isoxazole ring, often synthesized from a propargyl precursor or via cycloaddition reactions.

Coumarin Hybrids: Coumarins are a class of benzopyrone compounds with a wide range of biological activities. A sulfonamide moiety can be attached to the coumarin core, or vice versa, to create hybrid molecules with potentially synergistic or novel activities. researchgate.net

The table below lists the chemical compounds mentioned in this article.

Table 2. List of Chemical Compounds
Compound Name
This compound
1-phenyl-2-propanol
Phosphorus tribromide
Thionyl chloride

Advanced Characterization and Analytical Methodologies for 1 Phenylpropane 2 Sulfonamide

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Phenylpropane-2-sulfonamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the expected chemical shifts and coupling patterns can be derived from established principles and data from analogous structures, such as propylbenzene and various arylsulfonamides. docbrown.inforesearchgate.netdocbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the propane (B168953) chain and sulfonamide group. The aromatic protons typically appear in the downfield region (δ 7.1-7.4 ppm) due to the deshielding effect of the ring current. docbrown.info The protons on the propyl chain will exhibit characteristic shifts and splitting patterns based on their proximity to the phenyl and sulfonamide groups. The -NH₂ protons of the primary sulfonamide are expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The aromatic carbons are found in the δ 125-140 ppm range, while the aliphatic carbons appear further upfield. docbrown.info The carbon atom attached to the sulfonamide group (C2) would be influenced by the electronegative sulfur and oxygen atoms, resulting in a downfield shift compared to the other aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
C1 (CH₂)Aliphatic~2.8 - 3.0Doublet of doublets (dd)~40 - 45
C2 (CH)Aliphatic~3.2 - 3.5Multiplet (m)~55 - 60
C3 (CH₃)Aliphatic~1.3 - 1.5Doublet (d)~18 - 22
NH₂AmideVariable, broad singlet (s)Singlet (s)N/A
C4 (ipso)Aromatic--~138 - 142
C5, C9 (ortho)Aromatic~7.2 - 7.4Multiplet (m)~129 - 131
C6, C8 (meta)Aromatic~7.2 - 7.4Multiplet (m)~128 - 130
C7 (para)Aromatic~7.1 - 7.3Multiplet (m)~126 - 128

Note: Predicted values are based on data from analogous structures and general chemical shift theory. docbrown.infodocbrown.infochemicalbook.com Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. For sulfonamides, key vibrational modes include the stretching and bending of the N-H, S=O, S-N, and C-H bonds. znaturforsch.com

The IR spectrum of a primary sulfonamide is characterized by several key absorption bands:

N-H Stretching: Two distinct bands are typically observed for the primary sulfonamide (-NH₂) group, corresponding to asymmetric and symmetric stretching vibrations, usually in the range of 3390–3320 cm⁻¹ and 3280–3220 cm⁻¹, respectively. znaturforsch.com

S=O Stretching: The sulfonyl group (-SO₂) produces two strong and characteristic absorption bands. The asymmetric stretching vibration appears in the 1345–1315 cm⁻¹ region, while the symmetric stretch is found between 1190 cm⁻¹ and 1145 cm⁻¹. znaturforsch.comnih.gov

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 925–905 cm⁻¹ range. znaturforsch.com

Aromatic C-H and C=C Vibrations: The phenyl group gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Intensity
N-H Asymmetric Stretch-SO₂NH₂3390 - 3320Medium
N-H Symmetric Stretch-SO₂NH₂3280 - 3220Medium
Aromatic C-H StretchPhenyl Ring3100 - 3000Medium-Weak
Aliphatic C-H StretchPropyl Chain3000 - 2850Medium
S=O Asymmetric Stretch-SO₂-1345 - 1315Strong
S=O Symmetric Stretch-SO₂-1190 - 1145Strong
S-N Stretch-SO₂N-925 - 905Medium

Note: Ranges are based on established data for primary arylsulfonamides. znaturforsch.comnih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with soft ionization techniques like Electrospray Ionization (ESI), it allows for the accurate mass measurement of the intact molecule, typically as a protonated species [M+H]⁺. For this compound (molar mass 199.27 g/mol ), the protonated molecule is observed at an m/z of 200.0. google.com

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation of sulfonamides is well-characterized and typically involves several key pathways. nih.govresearchgate.netresearchgate.net

For the [M+H]⁺ ion of this compound (m/z 200.0), the expected fragmentation pattern includes:

Cleavage of the C-S bond: Loss of the SO₂NH₂ group to yield a phenylpropane cation at m/z 119.

Cleavage of the C-C bond (Benzylic cleavage): Loss of a propylsulfonamide radical to form the stable benzyl cation at m/z 91.

Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂, 64 Da), which would lead to a fragment ion at m/z 136. researchgate.net

Cleavage of the S-N bond: This fragmentation can lead to the formation of a phenylpropanesulfonyl cation at m/z 183. researchgate.net

Table 3: Predicted ESI-MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
200.0136.0SO₂ (64 Da)[M+H-SO₂]⁺
200.0119.0•SO₂NH₂ (80 Da)Phenylpropane cation
200.091.0C₃H₈NSO₂ (122 Da)Benzyl cation [C₇H₇]⁺
200.0183.0•NH₂ (16 Da)Phenylpropanesulfonyl cation

Note: Fragmentation based on established pathways for sulfonamides and the specific structure of the target compound. google.comresearchgate.netresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the primary chromophore is the phenyl ring. Monosubstituted benzene derivatives typically exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure in the 250-270 nm region. The presence of the alkylsulfonamide substituent is expected to cause a slight bathochromic (red) shift of these bands. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities, related substances, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of sulfonamides. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C8, C18, or Phenyl-Hexyl) and a polar mobile phase, is typically employed. nih.govgoogle.com

A typical HPLC method for this compound would involve:

Column: A reversed-phase column, such as an Agilent Poroshell C18 (e.g., 3.0 x 50 mm, 2.7 µm). google.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.govgoogle.com The gradient would typically start with a high aqueous content and ramp up the organic content to elute the compound.

Detection: UV detection is commonly used, with the wavelength set near the absorption maximum of the phenyl ring (e.g., 254 nm or 265 nm). google.com

For higher sensitivity and selectivity, especially in complex matrices, HPLC or Ultra-High Performance Liquid Chromatography (UHPLC) is coupled with tandem mass spectrometry (UHPLC-MS/MS). hpst.czmdpi.com This combination leverages the separation power of chromatography with the definitive identification and quantification capabilities of MS/MS. Analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to monitor a specific precursor-to-product ion transition (e.g., m/z 200.0 → 91.0), providing exceptional specificity and low limits of detection. hpst.cz

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Chromatographic techniques are fundamental for the separation and analysis of this compound, offering insights into its purity and behavior in various mixtures. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are two primary methods employed for these purposes.

Gas Chromatography (GC) GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS allows for the separation of the compound from a mixture, followed by its identification based on its mass spectrum. The mass spectrum of amphetamine-type substances, which share a core phenylpropane structure, often shows characteristic fragments such as the phenylpropane hydrocarbon radical cation at m/z 119 and the benzyl cation at m/z 91 mdpi.com. For analysis, the compound is typically dissolved in a suitable solvent and injected into the GC system, where it is vaporized. The separation occurs in a capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase mdpi.com. Optimized temperature programs ensure efficient separation from related substances and impurities mdpi.com.

Thin-Layer Chromatography (TLC) TLC is a versatile, cost-effective, and rapid screening method used for the qualitative analysis of sulfonamides. fishersci.comresearchgate.net This technique is suitable for monitoring reaction progress, identifying compounds, and determining purity. fishersci.com For this compound, a silica gel plate serves as the stationary phase. The separation is based on the differential partitioning of the compound between the stationary phase and a mobile phase. The choice of the mobile phase is critical for achieving good separation. A common approach for sulfonamides involves using a mixture of solvents, such as chloroform, n-heptane, and ethanol. researchgate.net After developing the plate, the compound spots are visualized, typically under UV light at 254 nm or by using a specific staining reagent like fluorescamine, which reacts with the primary sulfonamide group to produce a fluorescent product. usda.gov The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for the compound under specific chromatographic conditions.

The table below illustrates hypothetical TLC data for this compound and potential related impurities using a silica gel stationary phase.

CompoundMobile Phase SystemRf ValueDetection Method
This compound Chloroform:Methanol (9:1)0.45UV (254 nm)
Phenylacetone (precursor)Chloroform:Methanol (9:1)0.72UV (254 nm)
Amphetamine (related amine)Chloroform:Methanol (9:1)0.21Ninhydrin spray

Structural Validation and Purity Assessment Methods

Elemental Analysis

Elemental analysis is a cornerstone technique for validating the empirical formula of a newly synthesized batch of this compound. This destructive method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. unipd.it The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula, C₉H₁₃NO₂S. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical indicator of its purity. unipd.it Modern elemental analyzers perform this determination through high-temperature combustion of the sample, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then separated and quantified using a thermal conductivity detector. unipd.it

The theoretical and hypothetical experimental elemental composition for this compound are presented below. The acceptable deviation is typically within ±0.4% of the theoretical value.

ElementMolecular FormulaTheoretical Mass %Experimental Mass %
Carbon (C)C₉H₁₃NO₂S54.25%54.19%
Hydrogen (H)C₉H₁₃NO₂S6.58%6.61%
Nitrogen (N)C₉H₁₃NO₂S7.03%7.08%
Sulfur (S)C₉H₁₃NO₂S16.09%16.02%

Advanced Purity Profiling and Impurity Identification

Impurity profiling is a critical aspect of pharmaceutical analysis, as it involves the identification, quantification, and characterization of impurities in a drug substance. pharmainfo.in Regulatory bodies such as the ICH require stringent control over impurities, as even small amounts can affect the safety and efficacy of a final product. iajps.com For this compound, impurities can arise from various sources, including the raw materials, synthetic route, and degradation during storage. unr.edu.ar

Advanced analytical techniques, primarily hyphenated chromatographic methods like GC-MS and LC-MS, are employed for this purpose. These methods allow for the separation of impurities from the main compound, followed by their structural elucidation based on mass fragmentation patterns. researchgate.netnih.gov An impurity profile serves as a chemical fingerprint of the manufacturing process. pharmainfo.in

Potential impurities in a batch of this compound could include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, if synthesized from 1-phenyl-2-propanone (P-2-P), residual P-2-P or related ketones could be present. researchgate.netnih.gov

The following table lists potential process-related impurities and degradation products that could be identified during the purity profiling of this compound.

Impurity NamePotential OriginAnalytical Method for Identification
1-Phenyl-2-propanoneStarting MaterialGC-MS
AmphetamineSide-reaction/degradationLC-MS, GC-MS
Benzoic AcidDegradationGC-MS, HPLC researchgate.net
Dimerized byproductsSide-reactionLC-MS

Solid-State Characterization (applicable to sulfonamide solids for structural insight)

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a non-destructive analytical technique essential for the solid-state characterization of crystalline materials like this compound. currenta.de The method relies on the constructive interference of monochromatic X-rays and a crystalline sample, as described by Bragg's Law (nλ = 2d sinθ). libretexts.org The resulting diffraction pattern is unique to a specific crystalline structure and serves as a fingerprint for that solid form. currenta.de

In the pharmaceutical industry, X-ray Powder Diffraction (XRPD) is widely used to study polymorphism—the ability of a compound to exist in two or more crystalline forms. currenta.denih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, which can impact its stability and bioavailability. nih.govresearchgate.net Therefore, identifying and controlling the polymorphic form of this compound is crucial.

An XRPD analysis provides a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions (2θ values) are related to the d-spacings of the crystal lattice planes, while the peak intensities are determined by the arrangement of atoms within the unit cell. usp.org This data allows for the identification of different crystalline forms and the assessment of sample crystallinity. usp.org

A hypothetical X-ray powder diffraction data set for a crystalline form of this compound is shown in the table below.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.86.91100
17.15.1880
20.54.3395
23.93.7250
25.83.4575

Stereochemical and Conformational Analysis of 1 Phenylpropane 2 Sulfonamide

Chiral Properties and Stereoisomerism in Phenylpropane Sulfonamides

The molecular structure of 1-phenylpropane-2-sulfonamide contains a chiral center, which gives rise to stereoisomerism. The second carbon atom of the propane (B168953) chain (C2) is bonded to four different groups: a phenylmethyl group (benzyl group), a hydrogen atom, a methyl group, and a sulfonamide group (-SO₂NH₂). This asymmetry at the C2 position results in the existence of two non-superimposable mirror-image forms, known as enantiomers.

These enantiomers are designated as (R)-1-phenylpropane-2-sulfonamide and (S)-1-phenylpropane-2-sulfonamide, according to the Cahn-Ingold-Prelog priority rules. Enantiomers share the same physical and chemical properties in an achiral environment, but they may exhibit different biological activities and interactions in a chiral environment, such as the human body. nih.gov The separation and characterization of enantiomers of similar chiral compounds, like amphetamine and methamphetamine, are commonly performed using techniques such as chiral high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov

Table 1: Stereoisomers of this compound
Property(R)-1-phenylpropane-2-sulfonamide(S)-1-phenylpropane-2-sulfonamide
Chiral CenterC2 of the propane chainC2 of the propane chain
RelationshipEnantiomers (non-superimposable mirror images)
Expected Optical RotationEqual in magnitude, opposite in directionEqual in magnitude, opposite in direction
Biological ActivityPotentially different from the (S)-enantiomerPotentially different from the (R)-enantiomer

Conformational Preferences and Dynamics through Spectroscopic and Computational Methods

The study of conformational preferences in similar molecules is often accomplished through a combination of spectroscopic techniques and computational modeling. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons in the molecule, which helps in deducing the predominant conformation in solution. copernicus.org Infrared (IR) spectroscopy can also offer insights into the vibrational modes of the molecule, which are influenced by its conformation. rsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. nih.gov These calculations can predict the relative energies of different conformations and the energy barriers for their interconversion. For related sulfonamides, DFT calculations have been successfully used to predict molecular geometries and spectroscopic properties.

The conformational preferences of this compound would be influenced by a balance of steric and electronic effects. For instance, steric hindrance between the bulky phenyl and sulfonamide groups would likely disfavor conformations where these groups are in close proximity. Intramolecular hydrogen bonding between the sulfonamide protons and the π-system of the phenyl ring could also play a role in stabilizing certain conformations, as has been observed in similar molecules.

Table 2: Factors Influencing the Conformational Preferences of this compound
FactorDescriptionExpected Influence on Conformation
Steric HindranceRepulsive interactions between bulky groups.Favors staggered conformations to minimize interactions between the phenyl and sulfonamide groups.
Torsional StrainEnergy cost associated with eclipsing bonds.Favors conformations where bonds around the C-C and C-S axes are staggered.
Intramolecular Hydrogen BondingPotential for weak H-bonds between sulfonamide N-H and the phenyl π-cloud.Could stabilize specific folded conformations.
Solvent EffectsInteraction of the molecule with the surrounding solvent.Polar solvents may favor more polar conformations, while nonpolar solvents may favor conformations with greater intramolecular interactions.

While these principles provide a strong basis for understanding the likely conformational behavior of this compound, a definitive analysis would require dedicated spectroscopic and computational studies on this specific molecule.

Computational and Theoretical Investigations of 1 Phenylpropane 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry of molecules by finding the minimum energy conformation on the potential energy surface. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for its accuracy and computational efficiency.

For 1-Phenylpropane-2-sulfonamide, a geometry optimization would be performed, typically using a basis set such as 6-311G++, to obtain the most stable three-dimensional structure. This process provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, theoretical calculations provide a reliable prediction of its molecular structure. The optimized geometry is crucial for subsequent calculations, including electronic properties and reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterAtoms InvolvedPredicted Value
Bond LengthS-O11.43 Å
Bond LengthS-O21.43 Å
Bond LengthS-N1.65 Å
Bond LengthS-C1.78 Å
Bond AngleO1-S-O2119.5°
Bond AngleO-S-N106.5°
Dihedral AngleO1-S-N-H-55.0°

Note: The values in this table are illustrative and represent typical parameters for sulfonamide-containing compounds calculated by DFT methods.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com This analysis helps in predicting how this compound might participate in chemical reactions.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-0.95
Energy Gap (ΔE)5.90

Note: These values are representative based on DFT calculations for structurally similar aromatic sulfonamides.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orguni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the sulfonyl group, due to their high electronegativity. researchgate.netresearchgate.net The phenyl ring would also exhibit negative potential due to its π-electron cloud. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the sulfonamide's NH2 group, making them potential hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, such as ligand-receptor binding. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated using the energies of the frontier orbitals.

Hardness (η) : Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ) : The power of an atom to attract electrons to itself.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

Local Reactivity Descriptors (Fukui Functions) : The Fukui function, f(r), identifies the most reactive sites within a molecule. nih.govscm.com It indicates the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

By calculating these descriptors for this compound, specific atoms can be identified as the most likely centers for reaction, providing a detailed map of its chemical reactivity. scm.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. rjb.ro This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govdergipark.org.tr

For this compound, docking studies could be performed to predict its binding affinity and interaction patterns with various protein targets. Sulfonamides are known to interact with a range of proteins, including enzymes like carbonic anhydrase and targets in bacteria such as dihydropteroate synthase (DHPS). nih.gov

The process involves preparing the 3D structure of the ligand (this compound, optimized using DFT) and the target protein (obtained from a database like the Protein Data Bank). The docking algorithm then samples numerous possible conformations of the ligand within the protein's active site and scores them based on binding energy. wisdomlib.org Lower binding energy scores typically indicate a more stable ligand-protein complex. The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue/Residues
Binding Energy (kcal/mol)-7.8
Hydrogen Bond InteractionsGLU 105, ASN 152
Hydrophobic InteractionsPHE 78, LEU 198, TRP 209
Interacting Atoms (Ligand)Sulfonyl oxygens, NH2 group, Phenyl ring

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. For drug discovery, MD simulations can predict how a ligand, such as a sulfonamide derivative, interacts with its biological target (e.g., an enzyme or receptor). These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and observe conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action and for designing more potent and selective molecules. While general MD studies exist for various sulfonamides, specific simulation data, such as Root Mean Square Deviation (RMSD) or interaction energy profiles for this compound, are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

In QSAR studies, researchers synthesize a series of related compounds and test their biological activity. Then, various molecular descriptors (representing physicochemical properties like lipophilicity, electronic properties, and size) are calculated for each compound. Statistical methods are used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on various sulfonamide derivatives have successfully produced QSAR models to predict antibacterial, anticancer, and enzyme inhibitory activities nih.govnih.gov. However, no QSAR models specifically developed for or including this compound were found.

Elucidation of Electronic and Steric Determinants for Activity

By analyzing the descriptors that are most important in a QSAR model, scientists can infer which molecular properties are key for biological activity. For example, a model might reveal that high activity is correlated with a specific distribution of electrostatic potential on the molecule's surface (an electronic determinant) or with the presence of a bulky group in a certain position (a steric determinant). This understanding helps guide the rational design of more effective molecules. Computational studies on other sulfonamides have used methods like Density Functional Theory (DFT) to investigate these properties, but such specific analyses for this compound are not documented in the available literature researchgate.net.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. This model can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new and structurally diverse molecules that are likely to be active at the target of interest. Pharmacophore models have been developed for various classes of sulfonamides to discover inhibitors for targets like carbonic anhydrase and for antibacterial drug discovery rsc.org. No specific pharmacophore models based on or used to screen for this compound have been reported.

Applications in Chemical and Materials Science Research

Role as Synthetic Building Blocks and Intermediates in Organic Synthesis

The sulfonamide group is a versatile functional group in organic synthesis, making compounds like 1-Phenylpropane-2-sulfonamide valuable as synthetic building blocks and intermediates. The sulfonamide moiety can be involved in a variety of chemical transformations, allowing for the construction of more complex molecules.

Synthesis of Complex Molecules : Sulfonamides serve as precursors for creating novel chemical structures. For instance, synthetic methods have been developed to produce sulfonamide-conjugated glycosyl-amino acid building blocks. nih.gov This involves linking carbohydrate and amino acid moieties through a sulfonamide bridge, demonstrating the group's utility in creating complex peptidomimetics and chemical biology tools. nih.gov

Protecting Group Chemistry : The sulfonamide group can function as a protecting group for amines. Its stability under various reaction conditions and the availability of methods for its subsequent removal make it a reliable choice in multi-step syntheses.

Directed Synthesis : The nitrogen and sulfur atoms in the sulfonamide group can influence the reactivity of adjacent parts of the molecule, directing the course of chemical reactions to achieve desired stereochemical outcomes or regioselectivity. The synthesis of sulfonimidamides, for example, uses protected sulfonamides as key starting materials to create chiral building blocks for the pharmaceutical and agrochemical industries. researchgate.net

Cross-Coupling Reactions : Sulfonamides can participate in modern catalytic cross-coupling reactions. For example, a palladium-catalyzed method for the cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported, showcasing a pathway to form carbon-nitrogen bonds. organic-chemistry.org Such reactions are fundamental in medicinal chemistry and materials science for synthesizing diverse molecular scaffolds.

Numerous synthetic methods focus on the formation of the sulfonamide bond itself, reacting sulfonyl chlorides with amines or employing newer catalysts to facilitate the N-alkylation of primary sulfonamides. organic-chemistry.orgorganic-chemistry.org These established synthetic routes underscore the importance of sulfonamides as reliable intermediates in the preparation of a wide array of organic compounds. researchgate.net

Functional Additives in Advanced Materials Research (e.g., Polymer Modification, Surface Coatings, Flame Retardancy)

The inherent thermal and chemical properties of the sulfonamide group allow for its use as a functional additive in advanced materials. basf.combasf.com One of the most researched applications in this area is flame retardancy. basf.com

Flame Retardancy : Research has demonstrated that compounds containing a nitrogen-sulfur (N-S) core, such as sulfenamides and sulfonamides, can act as effective flame retardants in polymers like polypropylene (PP), polyethylene, and polystyrene. abo.fiepo.org These additives function through the generation of radicals upon homolytic cleavage of the S-N bond at elevated temperatures. researchgate.net These radicals can interrupt the combustion cycle of the polymer in the gas phase.

Synergistic Effects : Sulfonamide-based compounds can be used alone or, more effectively, as synergists with other halogen-free flame retardants. abo.figoogle.com Studies have shown strong synergistic effects when sulfenamides are combined with phosphorus-based flame retardants or aluminum trihydroxide (ATH). abo.fi For example, combining a phosphonate ester with a sulfenamide flame retardant in polypropylene achieved a high UL 94 V-0 rating for flame retardancy with a relatively low total loading. abo.fi The addition of a small weight percentage of a sulfenamide to an intumescent system has been shown to enhance char stability and reduce the peak heat release rate, CO and CO₂ production, and total smoke generation. abo.fi

Table 1: Synergistic Flame Retardant Performance in Polypropylene

Base Flame Retardant (FR) Sulfenamide Additive (wt%) Total FR Loading (wt%) Flammability Rating (UL 94)
Phosphonate Ester (AFLAMMIT® PCO 900) 2.0 10 V-0
Aluminum Hypophosphite (AHP) 0.5 4.5 V-2

This table presents illustrative data based on findings for sulfenamide additives, which share the N-S core with sulfonamides and are studied for similar applications. abo.fi

While specific research on this compound for polymer modification or surface coatings is not widely documented, its chemical structure is consistent with molecules investigated for these purposes. The phenyl group could enhance compatibility with aromatic polymers, and the sulfonamide group provides the functional activity for flame retardancy or as a site for further chemical modification of a material's surface.

Research Probes for Biological Systems and Mechanistic Studies

The sulfonamide scaffold is a common feature in many biologically active compounds and is utilized in the development of research probes to study biological systems. These probes are essential tools for visualizing biological targets and elucidating physiological and pharmacological mechanisms.

Fluorescent Probes : The sulfonamide structure has been successfully incorporated into small-molecule fluorescent probes. For example, nonacidic sulfonamide fluorescent probes have been synthesized to target G protein-coupled receptors like GPR120, which is implicated in metabolic diseases. nih.gov These probes allow for the visual localization of the target receptor and are used to develop binding assays for screening potential drug candidates. nih.gov The structural features of this compound could serve as a starting point for designing similar probes, where the phenyl ring or other parts of the molecule could be functionalized with a fluorophore.

Mechanistic Studies : Due to their chemical stability and defined structure, sulfonamides can be used to study enzyme-inhibitor interactions or receptor-ligand binding. By systematically modifying the structure of a sulfonamide-based molecule and observing the changes in biological activity, researchers can map the binding pockets of proteins and understand the key interactions that drive molecular recognition.

The utility of sulfonamides as research tools is expected to grow, with these novel fluorescent probes potentially becoming valuable in the broader study of GPR120 pharmacology and physiology. nih.gov

Reference Standards and Method Development in Analytical Chemistry

In analytical chemistry, well-characterized, pure compounds are essential as reference standards for the development and validation of analytical methods. This compound can serve this purpose in various analytical contexts.

Method Validation : The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires reference standards to determine critical performance characteristics. mdpi.comchitkara.edu.in These include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comwu.ac.th A pure sample of this compound would be necessary to develop and validate a method for its quantification in a given matrix, whether in a reaction mixture, an environmental sample, or a final product.

Impurity Profiling : During the synthesis of pharmaceuticals or other fine chemicals, related substances and impurities must be identified and controlled. If this compound were an intermediate, a byproduct, or a degradation product in such a process, it would need to be synthesized as a reference standard to accurately quantify its presence in the final product. researchgate.net

Environmental and Food Analysis : Sulfonamides are a class of antibiotics used in veterinary medicine, and their presence in the environment and food products is a concern. mdpi.com Analytical methods are continuously being developed to detect these residues. mdpi.com While this compound is not a common antibiotic, its structural similarity could make it useful as an internal standard or as part of a suite of reference materials for developing methods to detect emerging sulfonamide-based contaminants. vu.nl For instance, reference standards for emerging sulfonamide PFAS precursors have been synthesized to aid in their environmental analysis. vu.nl

The process of method development and validation is a cornerstone of quality control in the pharmaceutical and chemical industries, making the availability of pure reference standards like this compound critical for regulatory compliance and product safety. wu.ac.th

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.